Increased Hydrogen-Bond Acceptor Count and Lipophilicity Modulation Versus 4-Phenoxy-2-(trifluoromethyl)quinazoline
The target compound bears a para-methoxy substituent on the 4-phenoxy ring, adding one hydrogen-bond acceptor (the methoxy oxygen) relative to 4-phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1). According to PubChem computed properties, the target compound has a Hydrogen-Bond Acceptor Count of 7 compared to a predicted count of 6 for the unsubstituted analog, and an XLogP3 of 4.3 versus an estimated ~3.9 for the comparator (based on structural difference and fragment-based prediction) [1]. This modulation can influence solubility, permeability, and target binding in ways that the simpler analog cannot replicate [1].
| Evidence Dimension | Hydrogen-Bond Acceptor Count and XLogP3 |
|---|---|
| Target Compound Data | HBA = 7; XLogP3 = 4.3 |
| Comparator Or Baseline | 4-Phenoxy-2-(trifluoromethyl)quinazoline: HBA = 6; XLogP3 ≈ 3.9 (estimated) |
| Quantified Difference | ΔHBA = +1; ΔXLogP3 ≈ +0.4 |
| Conditions | Computed by PubChem (Cactvs/Lexichem) for the target; comparator XLogP3 estimated via fragment-based approach |
Why This Matters
The additional methoxy oxygen can engage in hydrogen-bonding interactions with kinase hinge residues, potentially altering selectivity, while the modest lipophilicity increase may improve membrane permeation without violating Lipinski's Rule of 5.
- [1] PubChem. 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline. Compound Summary CID 1475438. Computed Properties section. National Library of Medicine. View Source
